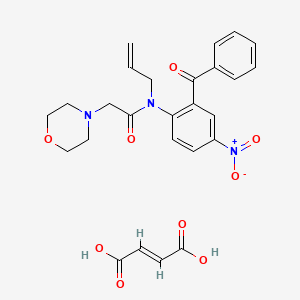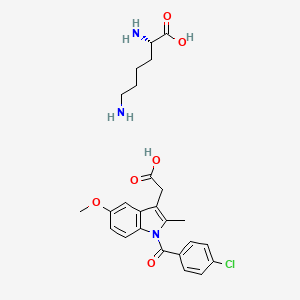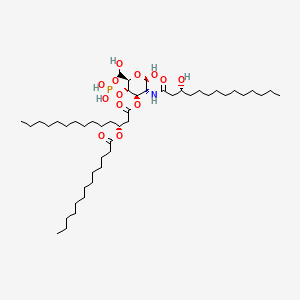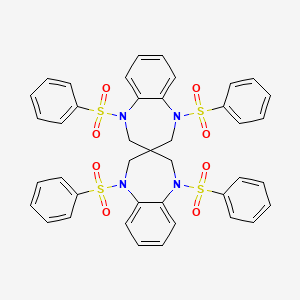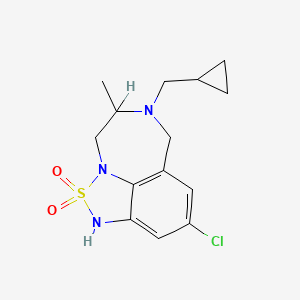
1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its benzodiazepine core, which is fused with a thiadiazole ring, and its chlorine, cyclopropylmethyl, and methyl substituents. The presence of the 2,2-dioxide group further adds to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide involves multiple steps, including the formation of the benzodiazepine core, the introduction of the thiadiazole ring, and the addition of the substituents. The reaction conditions typically require specific reagents, catalysts, and solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the 2,2-dioxide group suggests that the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorine atom in the benzodiazepine core can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptors in the central nervous system, potentially leading to sedative or anxiolytic effects. The thiadiazole ring and other substituents may contribute to its overall biological activity by modulating its binding affinity and selectivity for different targets .
Comparación Con Compuestos Similares
Similar compounds to 1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide include other benzodiazepine derivatives and thiadiazole-containing compounds. These compounds may share similar chemical properties and biological activities but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its combination of the benzodiazepine core with the thiadiazole ring and the specific substituents, which may confer distinct chemical and biological properties .
Propiedades
Número CAS |
136722-88-8 |
|---|---|
Fórmula molecular |
C14H18ClN3O2S |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
6-chloro-10-(cyclopropylmethyl)-11-methyl-2λ6-thia-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene 2,2-dioxide |
InChI |
InChI=1S/C14H18ClN3O2S/c1-9-6-18-14-11(8-17(9)7-10-2-3-10)4-12(15)5-13(14)16-21(18,19)20/h4-5,9-10,16H,2-3,6-8H2,1H3 |
Clave InChI |
LUMJACVICIMYFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2C3=C(CN1CC4CC4)C=C(C=C3NS2(=O)=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
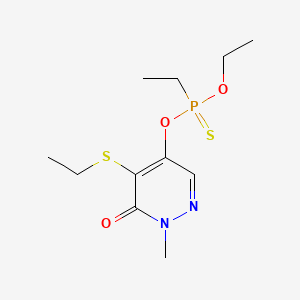
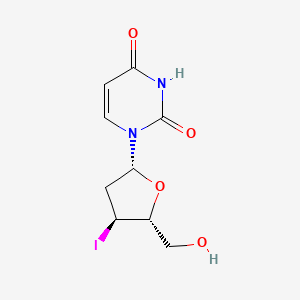
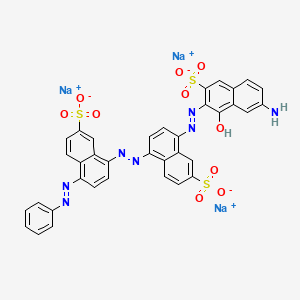
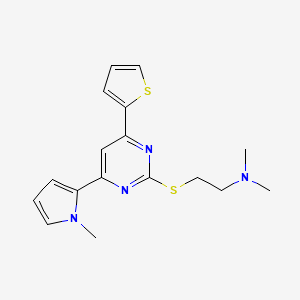
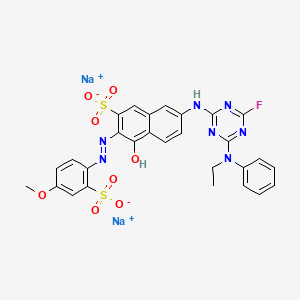
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
